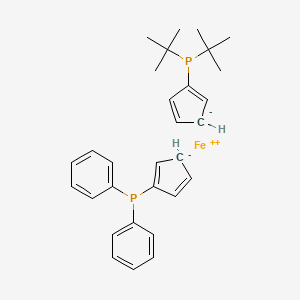

1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene

Description

1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene (dppdtbpf, CAS 95408-38-1) is an unsymmetrical bis(phosphino)ferrocene ligand with a unique electronic and steric profile. Its structure features a ferrocene backbone substituted with a diphenylphosphine group on one cyclopentadienyl ring and a di-tert-butylphosphine group on the other. This asymmetry creates a sterically demanding environment due to the bulky tert-butyl substituents while retaining the electron-donating diphenylphosphine moiety .

Properties

IUPAC Name |

cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14P.C13H22P.Fe/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-14H;7-10H,1-6H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXWCDXJSYVISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36FeP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746613 | |

| Record name | Iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95408-38-1 | |

| Record name | Iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Diphenylphosphino-1'-(di-t-butylphosphino)ferrocene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene can be synthesized through the reaction of diphenylphosphine and tert-butyldibromomethane phosphine with ferrocene . The reaction typically involves:

Reagents: Diphenylphosphine, tert-butyldibromomethane phosphine, and ferrocene.

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the laboratory preparation route, scaled up with appropriate adjustments for industrial conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.

Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Hiyama couplings.

Common Reagents and Conditions:

Reagents: Palladium or nickel catalysts, aryl halides, alkoxysilanes, and other coupling partners.

Conditions: These reactions often require specific temperatures, solvents, and inert atmospheres to proceed efficiently.

Major Products: The major products formed from these reactions are typically complex organometallic compounds used in further synthetic applications.

Scientific Research Applications

Catalytic Applications

1.1 Ligand in Cross-Coupling Reactions

Dtbdppf is widely recognized for its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Notable applications include:

- Suzuki-Miyaura Coupling : Utilized for the coupling of boronic acids with aryl halides, facilitating the synthesis of biaryl compounds.

- Heck Reaction : Employed in the coupling of alkenes with aryl halides to form substituted alkenes.

- Stille Coupling : Involves the reaction of organostannanes with aryl halides, useful for synthesizing complex organic molecules.

The efficiency of Dtbdppf in these reactions is attributed to its ability to stabilize palladium intermediates, thus enhancing reaction rates and yields .

1.2 Microwave-Assisted Synthesis

Recent studies have demonstrated that Dtbdppf can act as a catalyst in microwave-assisted synthesis, significantly reducing reaction times while improving yields. For instance, it has been used in the Hiyama coupling of alkoxysilanes with aryl bromides or chlorides, showcasing its utility in modern synthetic methodologies .

Material Science Applications

2.1 Synthesis of Functional Materials

Dtbdppf has been employed in the development of functional materials, particularly in creating mesoporous structures and nanomaterials. Its coordination properties allow for the incorporation of metal centers into organic frameworks, leading to materials with tailored electronic and catalytic properties .

2.2 Polymerization Catalysis

The compound also serves as a ligand for ruthenium complexes used in metathesis reactions and polymerization processes. This application is crucial for producing advanced polymers with specific properties for use in various industries, including pharmaceuticals and electronics .

Mechanism of Action

The mechanism by which 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by providing a stable environment for the reaction to occur. The phosphine ligands play a crucial role in stabilizing the metal center and enhancing its reactivity .

Comparison with Similar Compounds

Physical Properties :

- Molecular formula: C₃₄H₄₀FeP₂

- Molecular weight: 606.46 g/mol

- Appearance: Orange crystalline solid

- Solubility: Soluble in chlorinated solvents (e.g., CH₂Cl₂) and ethanol .

Applications :

dppdtbpf is widely used as a ligand in transition-metal catalysis, including:

- Palladium-catalyzed Hiyama coupling for aryl-alkyl ether synthesis under microwave conditions .

- Nickel-catalyzed isomerization of methylbutenenitrile and ruthenium-mediated metathesis reactions .

- Accelerating reductive elimination in Pd(II) complexes for trifluoromethylation reactions, attributed to its steric bulk .

Electrochemical Behavior :

The ligand undergoes oxidation at +0.34 V (vs. Fc/Fc⁺) in CH₂Cl₂, followed by a chemical reaction, complicating its redox profile. It forms stable complexes with Ni, Pt, Au, and Pd, as demonstrated by cyclic voltammetry studies .

Symmetrical Bis(phosphino)ferrocenes

Key Findings :

- dppdtbpf’s mixed steric/electronic properties bridge the gap between dppf (electron-poor) and DFB (electron-rich).

- In Pd-catalyzed trifluoromethylation, dppdtbpf outperforms dppf by accelerating reductive elimination rates by 10-fold due to its tailored steric bulk .

Unsymmetrical Bis(phosphino)ferrocenes

Key Findings :

- Q-phos exhibits higher steric hindrance than dppdtbpf, making it effective in Negishi coupling but less adaptable to diverse substrates .

- dppdtbpf’s asymmetry allows for tunable coordination geometry, enabling selective stabilization of transition states in asymmetric catalysis .

Electrochemical and Coordination Chemistry

Key Findings :

Biological Activity

1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene (CAS Number: 95408-38-1) is a phosphine ligand that has garnered attention for its potential biological activities. This compound is characterized by its unique ferrocene structure, which contributes to its reactivity and interactions in biological systems. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₃₀H₃₆FeP₂

- Molecular Weight : 514.4 g/mol

- Appearance : Yellow to orange powder

- Melting Point : 75-79 °C

The biological activity of 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene can be attributed to its ability to interact with various biological targets:

- Catalytic Activity : As a ligand, it can form complexes with metal ions, enhancing catalytic processes that may influence biochemical pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activities by modulating cellular signaling pathways involved in proliferation and apoptosis.

Anticancer Activity

Research has indicated that phosphine ligands, including 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene, can inhibit cancer cell growth. A study demonstrated that complexes formed with this ligand showed significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Case Studies

-

Study on Cell Lines :

- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.

- Results : The compound exhibited IC₅₀ values in the low micromolar range, indicating potent anticancer activity.

-

Mechanistic Insights :

- Objective : Understand the molecular basis for the observed cytotoxic effects.

- Findings : Flow cytometry analyses revealed increased apoptosis rates in treated cells compared to controls, alongside alterations in mitochondrial membrane potential.

Data Table

| Parameter | Value |

|---|---|

| Molecular Weight | 514.4 g/mol |

| Melting Point | 75-79 °C |

| Appearance | Yellow to orange powder |

| IC₅₀ (Breast Cancer Cells) | Low micromolar range |

| Apoptosis Induction | Increased rates observed |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene, and how can purity be optimized?

- Methodological Answer : The ligand is typically synthesized via sequential lithiation of ferrocene followed by phosphorylation. For example, di-tert-butylchlorophosphine and chlorodiphenylphosphine are reacted with lithiated ferrocene derivatives under inert conditions. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from toluene. Air sensitivity necessitates Schlenk-line techniques or glovebox use .

- Characterization : Confirmation of structure and purity requires multinuclear NMR (¹H, ³¹P), high-resolution mass spectrometry (HRMS), and elemental analysis. Discrepancies in ³¹P NMR signals (e.g., splitting due to rotational isomers) must be resolved via variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.